

Spectroscopic Profile of 2-Bromothiazole: An In-depth Technical Guide

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Compound of Interest

Compound Name: 2-Bromothiazole

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of **2-bromothiazole**, a key building block in medicinal chemistry and materials science. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering valuable insights for compound identification, purity assessment, and structural elucidation.

Spectroscopic Data Summary

The empirical formula for **2-bromothiazole** is C_3H_2BrNS , with a molecular weight of approximately 164.02 g/mol. The spectroscopic data presented below has been compiled from various sources and is summarized for ease of reference.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopic Data

The proton NMR spectrum of **2-bromothiazole** typically exhibits two doublets in the aromatic region, corresponding to the two protons on the thiazole ring.

Proton	Chemical Shift (δ) in CDCl_3 (ppm) [1][2]	Chemical Shift (δ) in CCl_4 (ppm) [2]	Coupling Constant (J) (Hz) [2]
H-5	7.61	7.59	3.6
H-4	7.31	7.35	3.6

^{13}C NMR Spectroscopic Data

The carbon NMR spectrum provides information on the different carbon environments within the molecule.

Carbon	Chemical Shift (δ) in CDCl_3 (ppm) [1]
C-2	136.1
C-4	143.1
C-5	123.0

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of **2-bromothiazole** is characterized by vibrations of the thiazole ring.

Wavenumber (cm^{-1})	Vibrational Mode
~3100-3000	C-H stretching (aromatic)
~1500-1400	C=C and C=N stretching (thiazole ring)
~1300-1000	C-H in-plane bending
Below 1000	C-H out-of-plane bending, C-Br stretch

Note: Specific peak values can be found on spectral databases such as ChemicalBook.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification.

m/z	Proposed Fragment	Notes
163/165	$[\text{C}_3\text{H}_2\text{BrNS}]^+$	Molecular ion peak (M^+), showing the characteristic isotopic pattern for bromine (^{79}Br and ^{81}Br).
84	$[\text{C}_3\text{H}_2\text{NS}]^+$	Loss of bromine radical.
58	$[\text{C}_2\text{H}_2\text{S}]^+$	Fragmentation of the thiazole ring.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for **2-bromothiazole**. Actual parameters may vary depending on the specific instrumentation used.

NMR Spectroscopy

^1H and ^{13}C NMR

- Sample Preparation: Dissolve approximately 5-10 mg of **2-bromothiazole** in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl_3) in a standard 5 mm NMR tube.
- Instrumentation: The spectra are typically acquired on a 300 MHz or higher field NMR spectrometer.
- ^1H NMR Acquisition:
 - Acquire the spectrum using a standard pulse program.
 - Set the spectral width to cover the aromatic region (e.g., 0-10 ppm).
 - Use a sufficient number of scans to obtain a good signal-to-noise ratio.
- ^{13}C NMR Acquisition:

- Acquire the spectrum using a proton-decoupled pulse program.
- Set the spectral width to cover the expected range for aromatic carbons (e.g., 0-160 ppm).
- A longer acquisition time and a higher number of scans are typically required due to the low natural abundance of ^{13}C .
- Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR)-IR

- Sample Preparation: Place a drop of liquid **2-bromothiazole** directly onto the ATR crystal.
- Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.
- Acquisition:
 - Record a background spectrum of the clean, empty ATR crystal.
 - Record the sample spectrum over a typical range of 4000-400 cm^{-1} .
 - Co-add a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
- Processing: The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm^{-1}).

Mass Spectrometry (MS)

Electron Ionization (EI)-MS

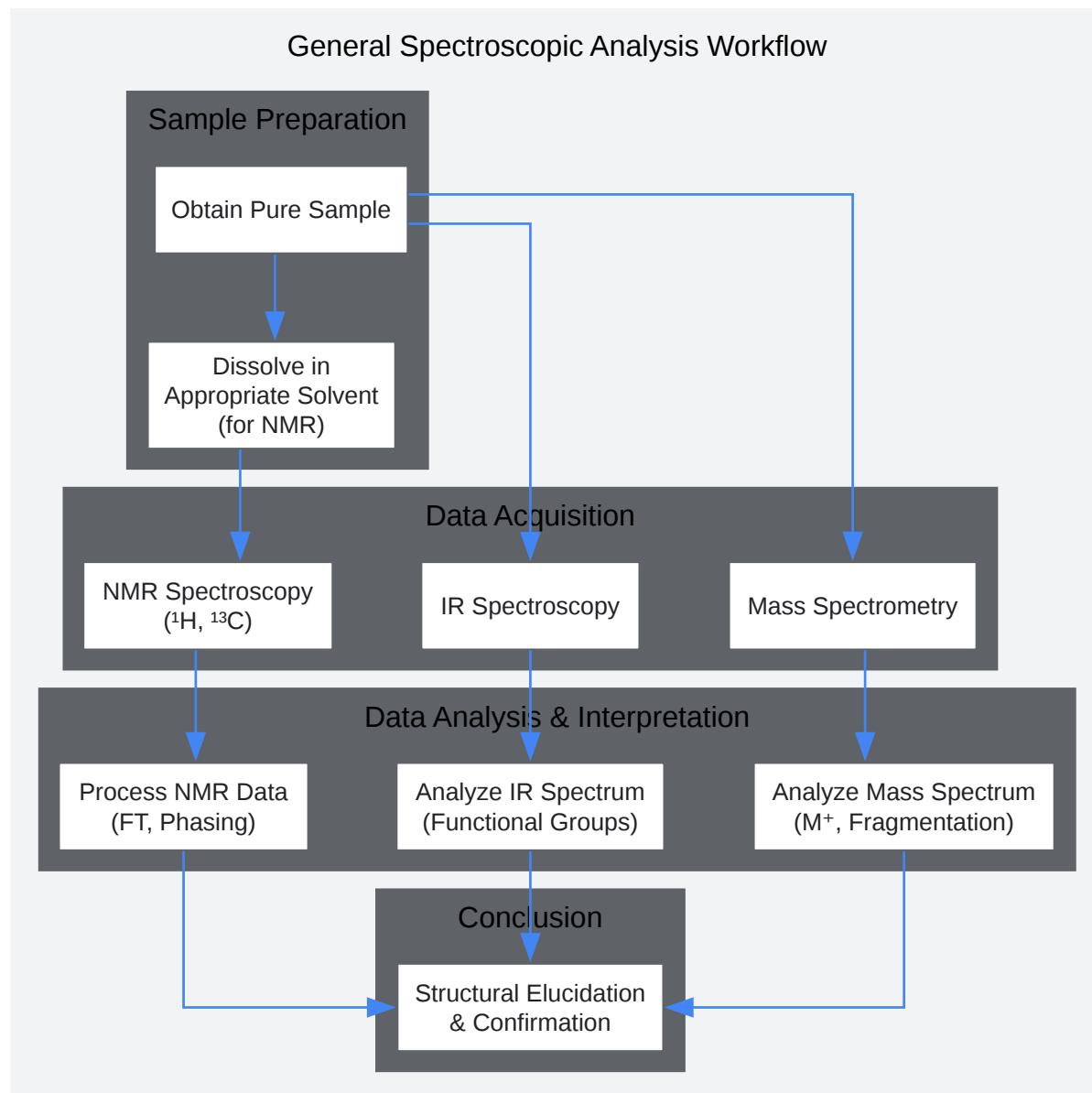
- Sample Introduction: Introduce a small amount of **2-bromothiazole** into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).

- Instrumentation: Use a mass spectrometer with an EI source.
- Acquisition:
 - Ionize the sample using a standard electron energy of 70 eV.
 - Scan a mass range appropriate for the expected molecular ion and fragments (e.g., m/z 40-200).
- Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and major fragment ions. The isotopic pattern of bromine should be clearly visible for any bromine-containing fragments.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like **2-bromothiazole**.

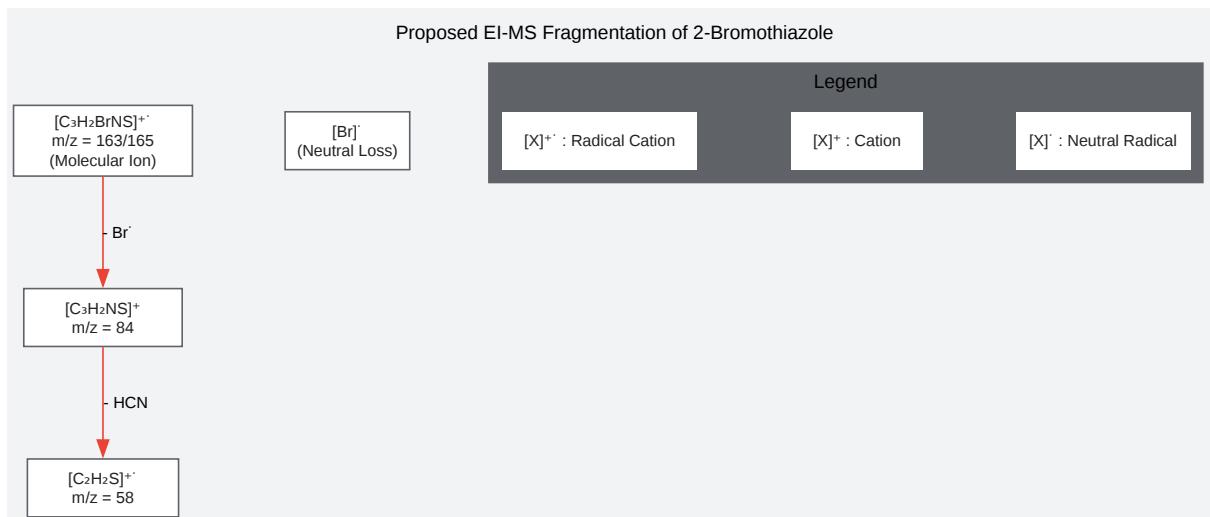


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Caption: A flowchart illustrating the general workflow for spectroscopic analysis.

Proposed Mass Spectrometry Fragmentation Pathway

The following diagram illustrates the proposed electron ionization fragmentation pathway for **2-bromothiazole**.



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Caption: Proposed fragmentation pathway of **2-bromothiazole** in EI-MS.

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References

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